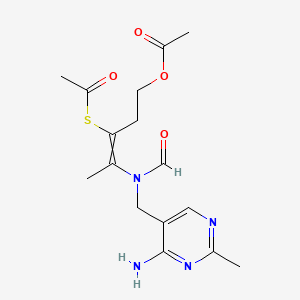
Acetiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has a molecular formula of C16H22N4O4S and a molecular weight of 366.4 g/mol. Thiamine derivatives like O,S-Diacetylthiamine are of interest due to their potential biological activities and applications in various fields.
Preparation Methods
The synthesis of O,S-Diacetylthiamine typically involves the acetylation of thiamine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl and thiol groups of thiamine.
Industrial production methods for O,S-Diacetylthiamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
O,S-Diacetylthiamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert O,S-Diacetylthiamine back to thiamine or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O,S-Diacetylthiamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of thiamine derivatives.
Biology: Researchers investigate its potential biological activities, such as its role in enzyme activation and metabolic pathways.
Medicine: Studies explore its potential therapeutic effects, including its use as a vitamin supplement or in the treatment of thiamine deficiency.
Industry: It is used in the formulation of nutritional supplements and fortified foods.
Mechanism of Action
The mechanism of action of O,S-Diacetylthiamine involves its conversion to thiamine in the body. Thiamine is a cofactor for several enzymes involved in carbohydrate metabolism, such as pyruvate dehydrogenase and transketolase. The acetylation of thiamine enhances its stability and bioavailability, allowing for more efficient absorption and utilization in the body.
Comparison with Similar Compounds
O,S-Diacetylthiamine can be compared with other thiamine derivatives, such as:
Thiamine pyrophosphate: The active form of thiamine that acts as a coenzyme in metabolic reactions.
Benfotiamine: A lipid-soluble derivative of thiamine with enhanced bioavailability.
Thiamine mononitrate: A stable form of thiamine used in dietary supplements.
O,S-Diacetylthiamine is unique due to its dual acetylation, which provides distinct chemical and biological properties compared to other thiamine derivatives.
Properties
IUPAC Name |
[3-acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-10(15(25-13(4)23)5-6-24-12(3)22)20(9-21)8-14-7-18-11(2)19-16(14)17/h7,9H,5-6,8H2,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIPQAHMLLFSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C)SC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80861853 |
Source


|
| Record name | (3Z)-3-(Acetylsulfanyl)-4-{[(4-amino-2-methylpyrimidin-5-yl)methyl](formyl)amino}pent-3-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80861853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
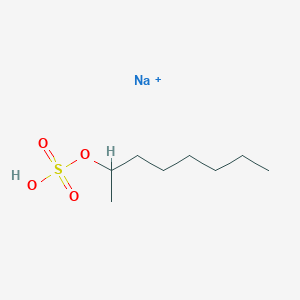
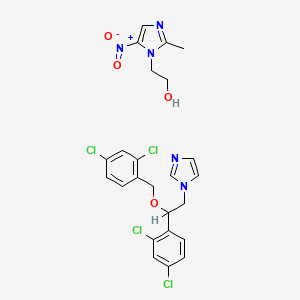
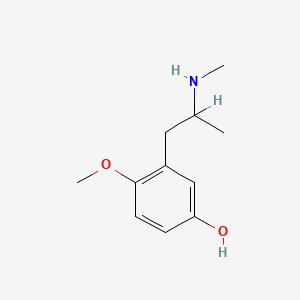
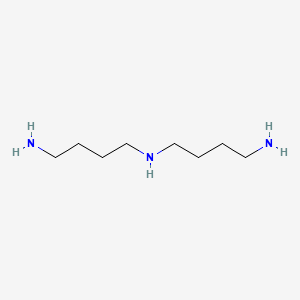
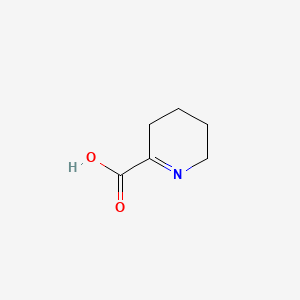
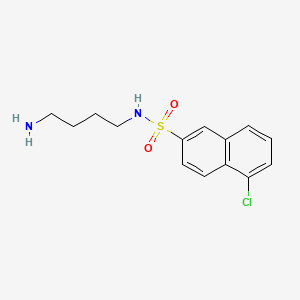
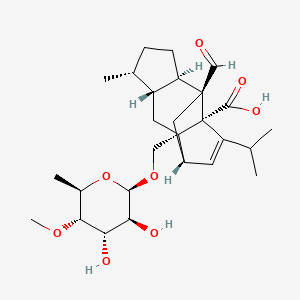
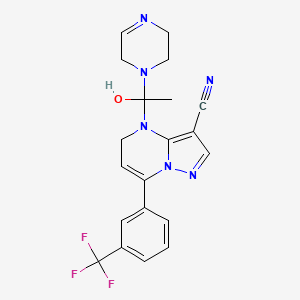
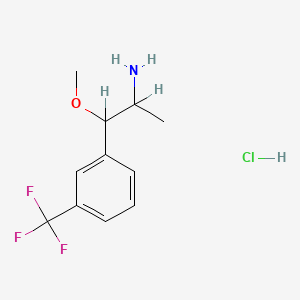
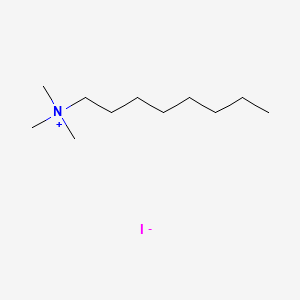
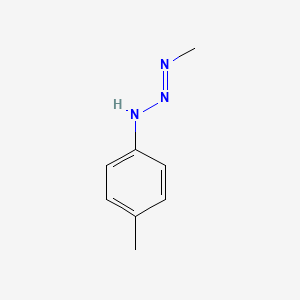
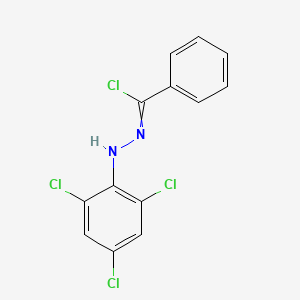
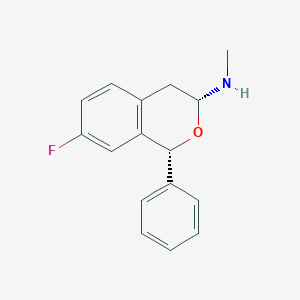
![6-(chloromethyl)benzo[a]pyrene](/img/structure/B1197165.png)
